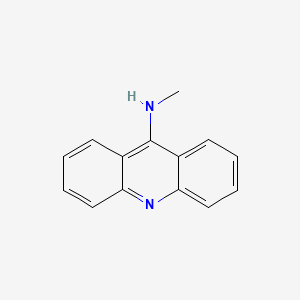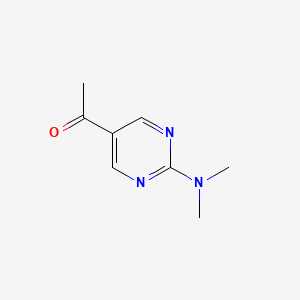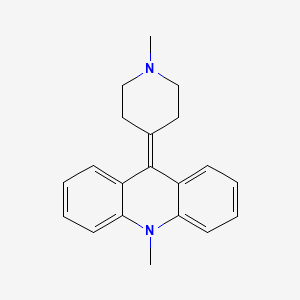
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their applications in various fields, including medicinal chemistry and material science.
准备方法
The synthesis of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine involves several steps. The primary synthetic route includes the reaction of acridine derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反应分析
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine can be compared with other acridine derivatives, such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent dye.
Amsacrine: Used as an antineoplastic agent in cancer treatment.
Proflavine: Known for its antiseptic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C20H22N2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
10-methyl-9-(1-methylpiperidin-4-ylidene)acridine |
InChI |
InChI=1S/C20H22N2/c1-21-13-11-15(12-14-21)20-16-7-3-5-9-18(16)22(2)19-10-6-4-8-17(19)20/h3-10H,11-14H2,1-2H3 |
InChI 键 |
UYRCSYOJRJQQMH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=C2C3=CC=CC=C3N(C4=CC=CC=C42)C)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)


![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
![2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11770927.png)


![(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine](/img/structure/B11770932.png)
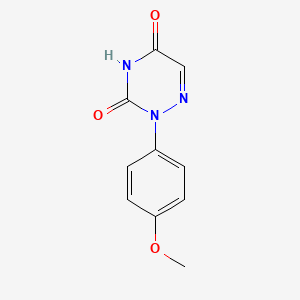
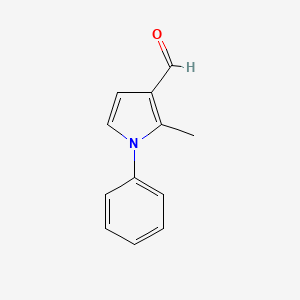
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
